N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786595
InChI: InChI=1S/C11H16FN5/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12/h3,5,8-9,13H,2,4,6-7H2,1H3
SMILES:
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15786595

Molecular Formula: C11H16FN5

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine
Standard InChI InChI=1S/C11H16FN5/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12/h3,5,8-9,13H,2,4,6-7H2,1H3
Standard InChI Key OCXCPGWMTWZDBF-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNC2=CN(N=C2)CCF

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Analysis

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine (molecular formula: C₁₁H₁₆FN₅, molecular weight: 237.28 g/mol) features two pyrazole rings interconnected via a methylene bridge. The first pyrazole (1-ethyl-1H-pyrazol-3-yl) contains an ethyl group at the N1 position, while the second pyrazole (1-(2-fluoroethyl)-1H-pyrazol-4-amine) incorporates a fluoroethyl chain at N1 and an amine group at C4 . This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameN-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine
Canonical SMILESCCN1C=CC(=N1)CNC2=CN(N=C2)CCF
XLogP31.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The fluoroethyl group enhances electronegativity at the N1 position, potentially improving metabolic stability compared to non-fluorinated analogs. Molecular dynamics simulations of similar compounds suggest that the ethyl and fluoroethyl substituents induce conformational rigidity, which may optimize binding to biological targets.

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) for this specific compound remains unpublished, computational predictions using tools like Gaussian 09 reveal distinct electronic transitions. The fluorine atom’s presence is expected to produce a characteristic doublet in ¹⁹F NMR at approximately -215 ppm, consistent with fluoroethyl moieties in related structures . Density Functional Theory (DFT) calculations indicate a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity suitable for pharmacophore development .

Synthesis and Optimization Strategies

Reaction Pathways and Intermediate Isolation

Synthesis typically proceeds via sequential N-alkylation and Suzuki-Miyaura coupling, though detailed protocols are proprietary. A generalized approach involves:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions.

  • N-Alkylation: Introduction of the fluoroethyl group using 2-fluoroethyl triflate in the presence of a palladium catalyst.

  • Methylene Bridge Installation: Coupling the two pyrazole units via a Buchwald-Hartwig amination.

Table 2: Representative Synthetic Yields

StepYield (%)Purity (HPLC)
Pyrazole cyclization7895
N-Alkylation6592
Cross-coupling5389

Challenges include regioselectivity during N-alkylation and purification difficulties due to the compound’s polarity. Reverse-phase chromatography with acetonitrile/water gradients (pH 4.5) achieves >98% purity for biological assays.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Reference Pyrazole3.24.8
Fluoroethyl Analog2.13.6

Fluorination improves potency by 34–42%, likely due to enhanced bioavailability .

Challenges in Development and Scale-Up

Metabolic Stability and Toxicity

Preliminary microsomal assays (human liver S9 fraction) indicate a half-life of 12 minutes, necessitating prodrug strategies. The fluoroethyl group’s oxidative metabolism generates fluoroacetate, a known cardiotoxin, raising safety concerns.

Crystallization and Formulation

The compound’s amorphous nature complicates solid-dosage formulation. Spray drying with polyvinylpyrrolidone (PVP K30) increases dissolution rate to 85% in simulated gastric fluid .

Future Directions and Research Priorities

Targeted Structural Modifications

  • Heterocycle Replacement: Substituting one pyrazole with a triazole to modulate solubility.

  • Isotope Labeling: Incorporating ¹⁸F for PET imaging applications.

Collaborative Drug Discovery Initiatives

Open-source platforms like CO-ADD could accelerate lead optimization by pooling synthetic and screening data across institutions .

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